molecular formula C15H10N4O3 B2935403 N-(3-nitrophenyl)quinoxaline-6-carboxamide CAS No. 881439-30-1

N-(3-nitrophenyl)quinoxaline-6-carboxamide

Cat. No.: B2935403
CAS No.: 881439-30-1
M. Wt: 294.27
InChI Key: ZRASSQLSFQBZAB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities

Mechanism of Action

Target of Action

Quinoxaline derivatives, in general, have been found to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been reported to cause dna damage . This suggests that N-(3-nitrophenyl)quinoxaline-6-carboxamide might interact with its targets, leading to changes at the molecular level that result in DNA damage.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antituberculous, and anticancer effects . This suggests that these compounds may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

One study identified a quinoxaline-2-carboxamide derivative as a potential antineoplastic agent with selective cytotoxicity against certain cancer cell lines . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. The nitro group is introduced via nitration, and the carboxamide group is added through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-nitrophenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities. It is being studied for its potential as a therapeutic agent in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications .

Comparison with Similar Compounds

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Comparison: N-(3-nitrophenyl)quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3-nitrophenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRASSQLSFQBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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